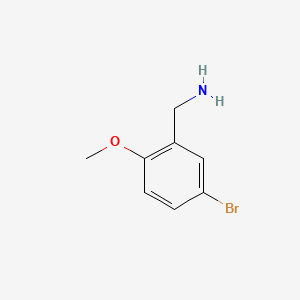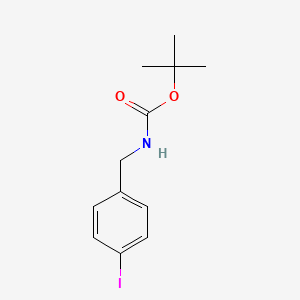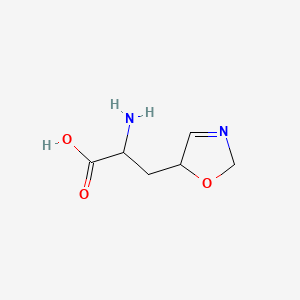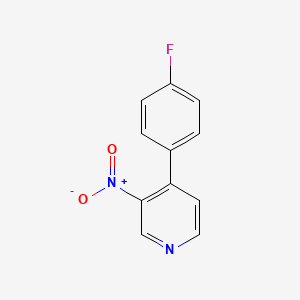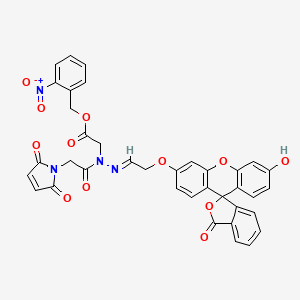
Caged fluorescein maleimide*
Vue d'ensemble
Description
Caged fluorescein maleimide is a masked dye that is initially colorless and nonfluorescent . When illuminated with UV light, it undergoes a rapid uncaging reaction and releases a highly fluorescent dye . It is used to label free thiol groups with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies .
Synthesis Analysis
A series of maleimide derivatives were systematically designed and synthesized with tunable fluorescent properties . The facile modifications provide a simple methodology to expand the scope of maleimide-based dyes and also provide insight into the relationship between substitution pattern and optical properties .Molecular Structure Analysis
The molecular formula of Fluorescein-5-Maleimide is C24H13NO7 . It has a molecular weight of 427.4 . The excitation wavelength is 494nm and the emission wavelength is 518nm . The fluorescein molar extinction coefficient is ≥ 80,000M-1 cm-1 .Chemical Reactions Analysis
The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction . At pH 7.0, the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .Physical And Chemical Properties Analysis
A practical strategy is proposed to significantly tune the spectroscopic signals and electrical properties of maleimide by chemical modification, which effectively enhances the fluorescence emission intensity and facilitates the electron charge separation of maleimide .Applications De Recherche Scientifique
1. Novel Caged Fluorophores for Investigating Cellular Dynamics
Caged fluorescein derivatives, like the novel nitrobenzyl-caged fluorescein derivatives discussed by (Kobayashi et al., 2007), have been vital in studying cell lineage and protein dynamics within cells. These derivatives show improved activation speed and larger fluorescence enhancement than traditional caged fluorescein, enhancing their utility in biological applications.
2. Target-Activated Phototriggers for Protein Modification
The work of (Lin et al., 2012) demonstrates the use of target-activated phototriggers, which become active only upon bonding to specific molecular targets, such as thiol-bearing proteins. This approach uses a combination of a phototrigger, an electron acceptor like maleimide, and a caged leaving group, offering precise control over photorelease processes in biological systems.
3. Bioconjugation Techniques Using Maleimides
Maleimides, including those conjugated with fluorophores, have been extensively used for site-selective modification of proteins, as highlighted by (Renault et al., 2018). This technique is fundamental in creating immunotoxins and antibody-drug conjugates, with recent developments addressing issues like reversibility and stability.
4. Photo-Induced Click Chemistry for DNA Surface Structuring
(Kerbs et al., 2017) have used photo-caged dienes, reacting with functional maleimides, for DNA surface patterning. This method, utilizing light-induced reactions, allows for the creation of complex bioarrays with high precision.
5. Caged Compounds in Cellular Chemistry and Physiology
Caged compounds like caged fluorescein maleimide, as explained by (Ellis‐Davies, 2007), encapsulate biomolecules in an inactive form that can be activated by light. This technique is particularly useful in neuroscience for controlled perturbation of biological processes with high spatial and temporal resolution.
6. Thiol-Activatable Triplet-Triplet Annihilation Upconversion
(Mahmood & Zhao, 2016) developed a thiol-activated system using maleimide-caged perylene, demonstrating a unique upconversion process. This approach is relevant for studying triplet excited states in organic chromophores and could have applications in biological imaging.
7. Two-Photon Flash Photolysis for Studying Intercellular Communication
(Soeller et al., 2003) employed two-photon flash photolysis of caged compounds, including fluorescein, to study spatial and temporal properties of cell systems. This method is instrumental in revealing intricate cellular interactions and movements, such as in the lens tissue and heart muscle cells.
8. Caged Protein Conjugates for Light-Directed Generation of Protein Activity
(Marriott, 1994) describes the preparation of caged protein complexes, including caged G-actin conjugates with fluorescein maleimide. This technique enables controlled activation of proteins, which is valuable in studying protein regulation in living cells.
Safety And Hazards
Orientations Futures
Caged fluorescein maleimide can be tracked to analyze molecular dynamics such as diffusion, flow directions and velocities . It shows fluorescence turn-on property upon reacting with unfolded proteins in vitro and in live cells under proteostatic stress conditions . This could have widespread use in the generation of diverse conjugates .
Propriétés
IUPAC Name |
(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMMLGSUDDYSY-DVRIZHICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caged fluorescein maleimide* | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-hydroxy-, methyl ester, (1alpha,4beta,5alpha)-](/img/no-structure.png)
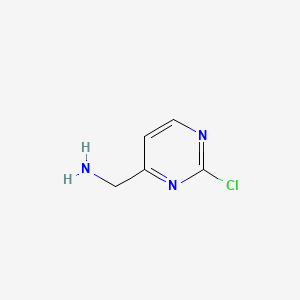
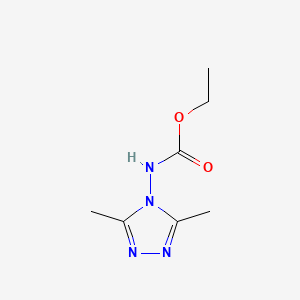
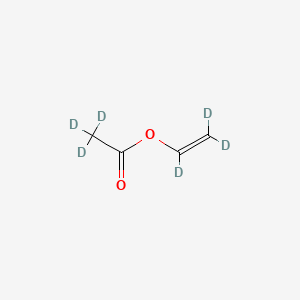
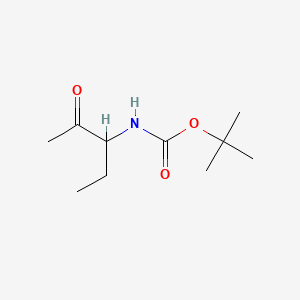
![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)
